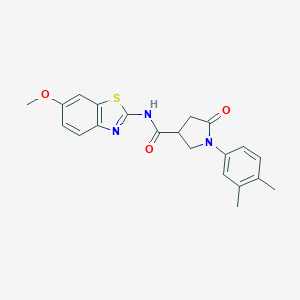
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves its inhibition of DPP-IV. By inhibiting this enzyme, the compound may increase the activity of other hormones involved in glucose metabolism, such as glucagon-like peptide-1 (GLP-1). Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits DPP-IV activity and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that the compound improves glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential as a DPP-IV inhibitor and its anti-inflammatory and anticancer properties. However, limitations include the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
For research on 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate include further studies on its potential as a DPP-IV inhibitor and its anti-inflammatory and anticancer properties. Additionally, research may focus on the development of more potent and selective inhibitors of DPP-IV, as well as the optimization of the synthesis method for this compound. Finally, clinical trials may be conducted to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chlorophenylacetonitrile with 3-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with pyrrolidine-2,5-dione to yield the final compound.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been used in scientific research as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism and has been targeted in the treatment of type 2 diabetes. The compound has also been studied for its potential anti-inflammatory and anticancer properties.
Propiedades
Nombre del producto |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C20H18ClNO5 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-7-2-4-13(8-17)18(23)12-27-20(25)14-9-19(24)22(11-14)16-6-3-5-15(21)10-16/h2-8,10,14H,9,11-12H2,1H3 |
Clave InChI |
BBQWTEBPOAJQEH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)





![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)